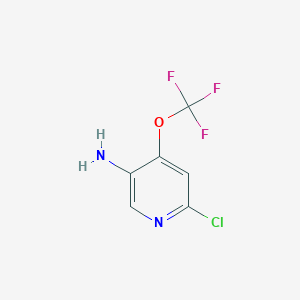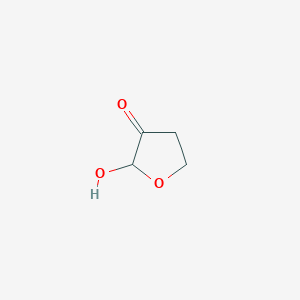![molecular formula C38H40F2O8 B13032985 ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate is a novel coumarin derivative.
- It exhibits promising biological activities and has drawn attention in scientific research.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the esterification of 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetic acid with ethanol.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows established organic chemistry principles.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate can undergo various reactions.
Common Reagents and Conditions: It reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides. Oxidation and reduction reactions are also possible.
Major Products: The primary products include the corresponding esters or amides, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations focus on its impact on cellular processes, such as cell proliferation and apoptosis.
Medicine: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate may have therapeutic applications, especially in cancer treatment.
Industry: Its use in fine chemicals and pharmaceuticals is being explored.
Wirkmechanismus
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: The PI3K/AKT/mTOR signaling pathway plays a crucial role in its anti-NSCLC activity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate stands out due to its specific structural features.
Similar Compounds: While I don’t have a direct list, you can compare it with related coumarin derivatives in terms of biological activity and chemical properties.
Eigenschaften
Molekularformel |
C38H40F2O8 |
|---|---|
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate |
InChI |
InChI=1S/C38H40F2O8/c1-2-44-36(41)37(39,40)38(42)35(47-26-31-21-13-6-14-22-31)34(46-25-30-19-11-5-12-20-30)33(45-24-29-17-9-4-10-18-29)32(48-38)27-43-23-28-15-7-3-8-16-28/h3-22,32-35,42H,2,23-27H2,1H3/t32-,33-,34+,35-,38-/m1/s1 |
InChI-Schlüssel |
HVGFZEYGNHVSDO-VMMQVLGMSA-N |
Isomerische SMILES |
CCOC(=O)C([C@]1([C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F |
Kanonische SMILES |
CCOC(=O)C(C1(C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




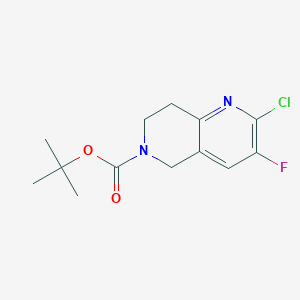

![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)
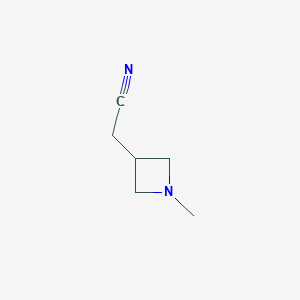
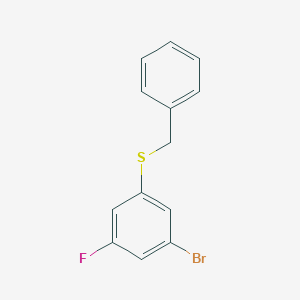
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
